molecular formula C44H49F3N5O9P B1167949 N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide CAS No. 120016-98-0

N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide

Cat. No.: B1167949
CAS No.: 120016-98-0
M. Wt: 879.9 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide, also known as this compound, is a useful research compound. Its molecular formula is C44H49F3N5O9P and its molecular weight is 879.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 5-TFA-ap-dU phosphoramidite is oligonucleotides , which are short DNA or RNA molecules . The compound is used to modify these oligonucleotides, enabling dual orthogonal labelling of the nucleobase . This modification allows the oligonucleotides to act as fluorogenic probes , which are nucleic acid-based biosensors that respond to targets by a change in fluorescence .

Mode of Action

5-TFA-ap-dU phosphoramidite interacts with its targets (oligonucleotides) by enabling the attachment of a fluorescent label or tag, or providing a site for attaching the oligonucleotide to a surface . The key phosphoramidite (AP-C3 dT) in the compound contains an alkyne and amine, which facilitate this dual orthogonal labelling .

Biochemical Pathways

The compound affects the fluorescence signalling pathway in oligonucleotides. When the modified oligonucleotides bind to their complementary DNA or RNA targets, the fluorescence of the probe is switched on . This is achieved through two mechanisms: the intercalation of thiazole orange (TO) via the major groove of the duplex separates the probe from the reporter fluorophore, and rotation about the methine bridge is restricted due to stacking with the bases in the duplex .

Pharmacokinetics

It’s known that the compound is used in the synthesis of oligonucleotides, suggesting that its bioavailability and adme properties would be closely tied to the properties of the resulting modified oligonucleotides .

Result of Action

The result of the action of 5-TFA-ap-dU phosphoramidite is the production of heavily functionalised oligonucleotides that display high duplex stability and fluorescence when bound to complementary DNA and RNA . These modified oligonucleotides can be used as fluorogenic probes in various applications, including the detection and imaging of bioanalytes such as mRNA .

Action Environment

The action of 5-TFA-ap-dU phosphoramidite is influenced by the environment in which the oligonucleotide synthesis and subsequent interactions occur. Factors such as temperature, pH, and the presence of other molecules could potentially affect the efficiency of the modification process and the stability of the resulting probes . .

Properties

IUPAC Name

N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H49F3N5O9P/c1-29(2)52(30(3)4)62(59-25-11-23-48)61-37-26-39(51-27-31(40(53)50-42(51)55)12-10-24-49-41(54)44(45,46)47)60-38(37)28-58-43(32-13-8-7-9-14-32,33-15-19-35(56-5)20-16-33)34-17-21-36(57-6)22-18-34/h7-9,13-22,27,29-30,37-39H,11,24-26,28H2,1-6H3,(H,49,54)(H,50,53,55)/t37-,38+,39+,62?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMRPWLCRWMIEK-OOJPWNKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H49F3N5O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

879.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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